Ethyl 2-bromopropionate

Reformatsky reaction zinc-mediated coupling alkyl group effects

Ethyl 2-bromopropionate (CAS 535-11-5) is an alpha-bromoester with molecular formula C₅H₉BrO₂ and molecular weight 181.03 g/mol, appearing as a colorless to slightly yellow liquid with density 1.394 g/mL at 25°C and boiling range 156–160°C. As a class of alpha-haloesters, it contains a bromine atom at the alpha-carbon adjacent to an ester carbonyl, conferring electrophilic reactivity toward nucleophiles while enabling subsequent transformations of the ester moiety.

Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
CAS No. 535-11-5
Cat. No. B041157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromopropionate
CAS535-11-5
SynonymsEthyl DL-2-bromopropionate;  Ethyl dl-α-bromopropionate;  Ethyl α-bromopropanoate;  Ethyl α-bromopropionate;  NSC 6753;  α-Bromopropionic Acid Ethyl Ester;  (±)-2-Bromopropanoic Acid Ethyl Ester;  (±)-2-Bromopropionic Acid Ethyl Ester;  (±)-Ethyl α-bromopro
Molecular FormulaC5H9BrO2
Molecular Weight181.03 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)Br
InChIInChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3
InChIKeyARFLASKVLJTEJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Bromopropionate (CAS 535-11-5): Procurement-Grade Alpha-Bromoester for Stereoselective Synthesis


Ethyl 2-bromopropionate (CAS 535-11-5) is an alpha-bromoester with molecular formula C₅H₉BrO₂ and molecular weight 181.03 g/mol, appearing as a colorless to slightly yellow liquid with density 1.394 g/mL at 25°C and boiling range 156–160°C . As a class of alpha-haloesters, it contains a bromine atom at the alpha-carbon adjacent to an ester carbonyl, conferring electrophilic reactivity toward nucleophiles while enabling subsequent transformations of the ester moiety . This compound is not a generic laboratory reagent but a functional chiral building block and alkylating agent with validated stereochemical handling protocols for pharmaceutical and agrochemical intermediate synthesis.

Why Ethyl 2-Bromopropionate Cannot Be Replaced by Methyl, Chloro, or 3-Bromo Analogs in Performance-Critical Syntheses


Generic substitution among alpha-bromoesters or alpha-haloesters is not chemically equivalent and introduces measurable risks to reaction outcomes. Ethyl 2-bromopropionate (EBP) differs from methyl 2-bromopropionate (MBP) in Reformatsky reaction completeness and self-condensation byproduct profiles due to alkyl group effects on zinc insertion kinetics [1]. It differs from ethyl 2-chloropropionate (ECP) in leaving-group reactivity, with the C–Br bond (bond dissociation energy ~285 kJ/mol) being substantially more labile toward nucleophilic displacement than the C–Cl bond (~327 kJ/mol), enabling reactions that fail with chloro analogs [2]. It differs from ethyl 3-bromopropionate in regiochemical outcome: the alpha-bromo substitution pattern permits stereoselective transformations at the chiral center, whereas the beta-bromo isomer lacks this capability . In validated enantioseparation workflows, EBP achieves baseline GC resolution on cyclodextrin phases, whereas bulkier alkyl 2-bromopropionate esters (e.g., isopropyl, isobutyl, tert-butyl) fail to achieve baseline separation under identical conditions, preventing reliable optical purity determination [3].

Ethyl 2-Bromopropionate (535-11-5) Quantitative Comparative Evidence for Scientific Selection


Reformatsky Reaction: Ethyl Ester Demonstrates Superior Completeness vs. Methyl Ester in Benzene–Ether Systems

In a systematic study of alkyl α-bromopropionates with zinc in benzene–ether solvent, ethyl α-bromopropionate demonstrated higher reaction completeness than methyl α-bromopropionate under identical conditions. The ethyl ester showed enhanced reactivity in the presence of benzophenone as a ketone trapping agent, while the methyl ester exhibited greater propensity for self-condensation side reactions that diminish desired coupling yields [1]. Additionally, ethyl α-bromopropionate formed ethyl α-propionylpropionate (self-condensation byproduct) in approximately 35% yield when reacted with zinc alone in benzene, compared to 69% for ethyl α-bromoisobutyrate under the same conditions, indicating a moderate and manageable self-condensation profile relative to more sterically hindered analogs [1].

Reformatsky reaction zinc-mediated coupling alkyl group effects self-condensation

Chiral GC Enantioseparation: Ethyl 2-Bromopropionate Achieves Validated Baseline Resolution Where Bulkier Alkyl Esters Fail

A comprehensive 2019 study examined enantioseparation of 8 alkyl and 5 cycloalkyl 2-bromopropionates across 7 cyclodextrin derivative stationary phases. Ethyl 2-bromopropionate achieved baseline enantioseparation on multiple cyclodextrin phases, and the validated method was fully characterized for linearity, limit of detection, limit of quantification, recovery, and intra-day/inter-day precision [1]. In stark contrast, isopropyl, isobutyl, tert-butyl, and 3-methylbut-2-en-1-yl 2-bromopropionates yielded only partial enantioseparation on the same 5 cyclodextrin phases, rendering those methods unsuitable for optical purity determination [1]. All 5 cycloalkyl 2-bromopropionates failed to achieve baseline separation on any of the 7 phases tested [1].

chiral chromatography enantioseparation optical purity cyclodextrin stationary phase

Naproxen Synthesis: Ethyl 2-Bromopropionate as Critical Alkylating Agent in Commercial NSAID Route

U.S. Patent 5,750,764 describes a commercial process for naproxen wherein 2-bromo-6-methoxynaphthalene undergoes Grignard formation, cadmium chloride treatment to generate di-(6-methoxy-2-naphthyl)cadmium, followed by alkylation with ethyl 2-bromopropionate to yield (R,S)-ethyl 2-(6-methoxy-2-naphthyl)propionate, which upon hydrolysis provides (R,S)-naproxen [1]. The patent explicitly identifies ethyl 2-bromopropionate as the requisite alkylating agent in this transformation. Alternative alkylating agents such as ethyl 2-chloropropionate or methyl 2-bromopropionate are not disclosed as functional replacements in this cadmium-mediated coupling step.

NSAID synthesis naproxen alpha-arylpropionic acid cadmium-mediated coupling

Physicochemical Differentiation: Density and Boiling Point Enable Distillation-Based Separation from 3-Bromo and Chloro Isomers

Comparative physicochemical data demonstrate measurable differences between ethyl 2-bromopropionate and its closest isomeric and halogen-substituted analogs. Ethyl 2-bromopropionate (density 1.394 g/mL at 20°C, boiling point 156–160°C) exhibits a density 0.282 g/mL higher than ethyl 2-chloropropionate (1.112 g/mL) and a boiling point 11–12°C higher (chloro analog: 145–148°C) . Compared to ethyl 3-bromopropionate, the 2-bromo isomer shows a 0.154 g/mL higher density (3-bromo: 1.24 g/mL) and a 6–5°C lower boiling range (3-bromo: 162–165°C) . Flash point differences (51°C for 2-bromo vs. 42°C for 2-chloro vs. 62°C for 3-bromo) further inform solvent selection and safety protocols during handling and storage .

physicochemical properties distillation separation density boiling point

Polypropionate Stereotriad Synthesis: Ethyl 2-Bromopropionate-Derived Silylketene Acetal Enables Divergent syn/anti Control

Kiyooka and colleagues (Tetrahedron: Asymmetry, 2003) developed an iterative enantio- and diastereoselective methodology for polypropionate backbone synthesis wherein ethyl 2-bromopropionate serves as the precursor to a silylketene acetal nucleophile [1]. The chiral oxazaborolidinone-promoted aldol reaction of this silylketene acetal with a racemic aldehyde yielded the corresponding bromo aldol adduct with high enantioselectivity. Subsequent diastereoselective radical debromination with Bu₃SnH/Et₃B divergently provided both syn- and anti-propionate aldol stereotriads from the same bromo aldol intermediate [1]. This divergent stereochemical control is uniquely enabled by the combination of the alpha-bromo group (radical cleavage site) and the ethyl ester (optimal steric profile for aldol stereocontrol).

asymmetric aldol polyketide synthesis stereotriad radical debromination

Procurement-Driven Application Scenarios for Ethyl 2-Bromopropionate (CAS 535-11-5)


Reformatsky Coupling: Optimized Ethyl Ester Performance vs. Methyl Ester

When designing Reformatsky reactions with zinc, ethyl 2-bromopropionate provides more complete reaction in benzene–ether solvent systems compared to methyl 2-bromopropionate, with a self-condensation byproduct yield of approximately 35% (vs. 69% for the more sterically hindered ethyl α-bromoisobutyrate), offering a predictable balance of coupling efficiency and manageable side-reaction profile [1].

Chiral Intermediate QC: Baseline GC Enantioseparation for Optical Purity Validation

For quality control of chiral 2-bromopropionate intermediates, ethyl 2-bromopropionate is one of the few alkyl 2-bromopropionates for which validated baseline enantioseparation methods exist on cyclodextrin GC phases. Bulkier alkyl esters (isopropyl, isobutyl, tert-butyl) and cycloalkyl esters fail to achieve baseline resolution under identical conditions, rendering optical purity determination unreliable [1].

NSAID Intermediate Synthesis: Naproxen Production Route

In the commercial synthesis of naproxen and related α-arylpropionic acid NSAIDs, ethyl 2-bromopropionate serves as the specified alkylating agent in the cadmium-mediated coupling step with di-(6-methoxy-2-naphthyl)cadmium. Alternative α-haloesters are not disclosed as functional in this patented process route [1].

Polyketide Natural Product Synthesis: Divergent syn/anti Stereotriad Construction

In polypropionate stereotriad synthesis for polyketide natural products, ethyl 2-bromopropionate-derived silylketene acetals enable divergent syn- and anti-propionate aldol adduct formation via radical debromination. This stereochemical branching capability is uniquely accessible with the alpha-bromo substitution pattern [1].

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